7-chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a compound belonging to the class of benzoxazepines, which are characterized by their fused benzene and azepine rings. This compound features a chloro substituent at the seventh position and a fluorophenyl group at the fourth position of the benzoxazepine structure. Benzoxazepines have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
The compound can be synthesized through various methods involving different starting materials and reagents. Its synthesis and characterization have been discussed in several scientific studies and patents, highlighting its relevance in pharmaceutical research.
This compound is classified as a benzoxazepine derivative, which is a subset of heterocyclic compounds. Benzoxazepines are known for their involvement in various biological activities, including anti-inflammatory and analgesic effects.
The synthesis of 7-chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be approached through several synthetic routes:
Specific technical details regarding reaction conditions (temperature, solvents, catalysts) and yields are often documented in synthetic protocols found in scientific literature. For example, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield in similar compounds .
The molecular structure of 7-chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be represented as follows:
The compound exhibits a fused bicyclic system where the benzene and azepine rings are interconnected.
The structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
7-chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one may participate in various chemical reactions:
The mechanisms of these reactions often involve intermediates that can be characterized using spectroscopic methods to understand reaction pathways better.
The mechanism of action for 7-chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one likely involves interaction with specific biological targets such as enzymes or receptors. For instance:
Studies on similar compounds have shown that modifications on the benzoxazepine scaffold can significantly alter binding affinities and biological activities .
Relevant data regarding these properties can be obtained from databases such as PubChem or scientific literature .
7-chloro-4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has potential applications in:
Research continues to explore its efficacy and safety profiles for potential therapeutic uses in clinical settings .
The construction of the benzoxazepinone core typically employs condensation reactions between ortho-halo-substituted phenolic compounds and β-amino alcohols or related bifunctional nucleophiles. A prevalent approach involves the base-mediated cyclization of 2-amino-4-chlorophenol derivatives with epichlorohydrin or haloketones, yielding the seven-membered ring with the lactam carbonyl at position 3. This method capitalizes on the nucleophilic displacement of halogen by the phenolic oxygen, followed by intramolecular amidation [3] [8]. Alternatively, Friedel-Crafts alkylation using AlCl₃ as a catalyst enables ring closure by activating carbonyl groups for electrophilic attack onto the aromatic ring, particularly effective for forming the fused bicyclic system when paired with appropriately substituted side chains. This strategy demonstrates superior regioselectivity for the 7-position when electron-withdrawing groups pre-direct the metalation site [3].
Table 1: Cyclization Methods for Benzoxazepine Core Synthesis
Strategy | Reagents/Conditions | Key Intermediate | Yield Range | Regioselectivity |
---|---|---|---|---|
Base-Mediated Cyclization | K₂CO₃/DMF, 80-100°C, 12-24h | 2-Amino-4-chlorophenol + Epichlorohydrin | 55-70% | Moderate (7:1) |
Friedel-Crafts Alkylation | AlCl₃/CH₂Cl₂, 0°C to RT, 4-8h | 2-Haloaryl β-Chloropropyl Ketone | 65-82% | High (>9:1) |
Acid-Catalyzed Condensation | p-TsOH/Toluene, reflux, 8-16h | β-Keto Ester + ortho-Aminophenol | 60-75% | Variable |
The installation of the 4-fluorophenyl moiety at the N1-position predominantly occurs through SNAr reactions on activated aryl halides. 4-Fluoro-nitrobenzene derivatives serve as ideal electrophiles due to the nitro group's strong electron-withdrawing effect, which significantly enhances the leaving group ability of fluoride. Displacement is achieved using the secondary amine precursor of the benzoxazepine core under mild basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or NMP at 60-80°C. This method offers excellent chemoselectivity, with minimal competing O-alkylation observed due to the superior nucleophilicity of the ring nitrogen [1] [4]. Alternatively, Buchwald-Hartwig amination using palladium catalysis allows coupling with less activated aryl fluorides, though this is less commonly employed for fluorophenyl specifically due to cost considerations when SNAr suffices.
Chlorine introduction at the 7-position is achieved either early in the synthesis via pre-chlorinated building blocks or late-stage via functionalization of the assembled core. Electrophilic chlorination (e.g., Cl₂/AcOH or NCS/CH₂Cl₂) targets electron-rich aromatic rings but suffers from poor regioselectivity in the benzoxazepine system, often yielding mixtures of 5-,7-, and 9-chloro isomers. To overcome this, directed ortho-metalation (DoM) strategies are superior. Pre-installation of a directing group (DG) such as an amide or oxazoline at the C6-position enables regioselective lithiation (s-BuLi, TMEDA, THF, -78°C) ortho to the DG, followed by quenching with electrophilic chlorine sources (e.g., hexachloroethane or Cl₂ gas). This approach affords 7-chloro substitution with >15:1 regioselectivity [8]. Post-functionalization requires DG removal, typically via hydrolysis under acidic conditions.
Palladium catalysis plays a crucial role in installing complex substituents, particularly when SNAr is impractical. Suzuki-Miyaura coupling enables the introduction of substituted phenyl rings, including fluorinated variants, at earlier synthetic stages. For example, coupling of 7-chloro-4-iodo-benzoxazepinone intermediates with 4-fluorophenylboronic acid occurs efficiently using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts and aqueous Na₂CO₃ in toluene/ethanol mixtures at 80°C. Yields typically exceed 80% with excellent retention of stereochemistry where applicable [9]. This method is particularly valuable for introducing sterically hindered or deactivating aryl groups incompatible with SNAr chemistry.
Enantioselective synthesis of the 4-(4-fluorophenyl)-substituted benzoxazepinone leverages either chiral pool derivatization or catalytic enantiocontrol. Chiral auxiliaries derived from (1R,2S)-norephedrine or Oppolzer’s sultam are attached to the nitrogen nucleophile precursor prior to cyclization. Diastereoselective ring closure, often mediated by Lewis acids like Ti(OiPr)₄, affords cis- or trans-fused products with diastereomeric ratios >8:1. Subsequent auxiliary cleavage yields enantiomerically enriched benzoxazepinones [8]. Organocatalytic approaches employ proline-derived catalysts (e.g., MacMillan catalyst) for asymmetric Mannich-type reactions during side-chain formation. For instance, the reaction of pre-formed benzoxazepine aldehydes with fluorophenylacetate derivatives using 10 mol% Jørgensen-Hayashi catalyst in DCM at -20°C achieves enantiomeric excesses (ee) of 75-90% [6]. Density Functional Theory (DFT) calculations confirm transition state stabilization via hydrogen-bonding networks between the catalyst and substrate, explaining the observed enantioselectivity [6].
Table 2: Asymmetric Synthesis Approaches for Target Compound
Method | Chiral Source | Key Step Conditions | de/ee | Yield | Refinement Potential |
---|---|---|---|---|---|
Chiral Auxiliary | (1R,2S)-Norephedrine | Ti(OiPr)₄, CH₂Cl₂, -40°C, 24h | 85-92% de | 60-65% | Requires auxiliary attachment/removal |
Organocatalysis | L-Proline-Derived Catalyst (20 mol%) | DCM, -20°C, 48h | 78-90% ee | 55-75% | Sensitive to moisture/oxygen |
Transition Metal Catalysis | Ru-(S)-BINAP (5 mol%) | H₂ (50 psi), MeOH, RT, 12h | 88-95% ee | 80-85% | High catalyst cost |
Solvent choice critically impacts cyclization kinetics and impurity profiles. Polar aprotic solvents (DMF, NMP, DMSO) significantly enhance yields in SNAr and lactamization steps compared to protic or non-polar alternatives. DMF, in particular, facilitates anion stabilization during ring closure, accelerating intramolecular amidation by 3-5 fold versus THF or toluene. For the critical cyclization forming the benzoxazepin-3-one ring, DMF at 110°C achieves >90% conversion in 8 hours versus <50% in toluene under reflux. This effect stems from DMF’s ability to solvate cations (e.g., K⁺), liberating more reactive anions while providing moderate polarity to stabilize transition states [3] . However, DMSO offers advantages for temperature-sensitive substrates due to its higher boiling point (189°C), enabling longer reaction times without solvent loss.
Precise temperature control at each synthetic stage maximizes overall yield. Key findings include:
Table 3: Solvent and Temperature Optimization for Critical Steps
Synthetic Step | Optimal Solvent | Optimal Temp (°C) | Reaction Time (h) | Yield Improvement vs. Standard | Key Side Reactions Mitigated |
---|---|---|---|---|---|
Benzoxazepine Cyclization | DMF | 110 | 8 | +25-30% (vs. Toluene) | Oligomerization, Dehydration |
Fluorophenyl Installation | NMP | 70 | 12 | +15% (vs. DMF) | O-Alkylation, Hydrolysis |
Directed Chlorination | THF + TMEDA | -78 (lithiation) | 1 (lithiation) | +40% (vs. Electrophilic Chlorination) | Ring-opening, Polyhalogenation |
Recrystallization | Isopropanol | 80 → 5 (slow cooling) | 12 (cooling period) | +20% Recovery | Oil formation, Solvate inclusion |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5